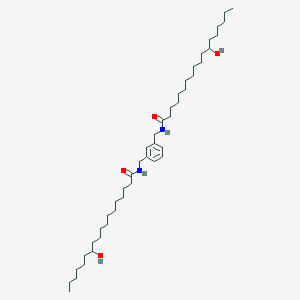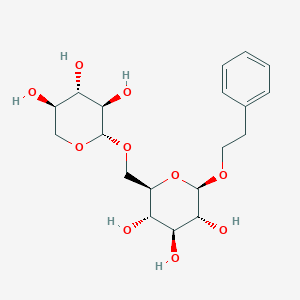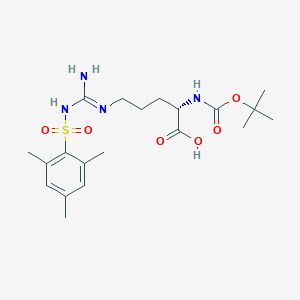
Boc-Arg(Mts)-OH
Übersicht
Beschreibung
Boc-Arg(Mts)-OH, also known as Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine, is a compound with the molecular formula C20H32N4O6S . It is used in peptide synthesis .
Molecular Structure Analysis
The molecular weight of Boc-Arg(Mts)-OH is 555.73 . The SMILES string representation isNC1CCCCC1.Cc2cc(C)c(c(C)c2)S(=O)(=O)NC(=N)NCCCC@@HOC(C)(C)C)C(O)=O . Physical And Chemical Properties Analysis
Boc-Arg(Mts)-OH is a solid substance . Its optical activity is [α]20/D +11.5±1°, c = 0.5% in methanol . The melting point is approximately 130°C .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-Arg(Mts)-OH is often used in the synthesis of peptides . The tert-butyloxycarbonyl (Boc) group serves as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Use of Graded Acid Stability
The Boc/Bn strategy uses the principle of graded acid stability, where differential acid strengths are used for the stepwise removal of the N α-Boc protecting group and side-chain deprotection and peptide cleavage .
Resin-Based Applications
Boc-Arg(Mts)-OH is also used in resin-based applications . For example, Boc-Arg Mts -PAM Resin is a product offered by Advanced ChemTech .
Research and Production
Boc-Arg(Mts)-OH is part of the over 2.5 million products offered to the research, production, healthcare, and science education markets .
Biochemical Grade Material
Boc-Arg(Mts)-OH is often used as a biochemical grade material .
Safety and Hazards
Boc-Arg(Mts)-OH is classified as non-combustible . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes and skin .
Wirkmechanismus
Target of Action
Boc-Arg(Mts)-OH is a biochemical compound used in peptide synthesis . The primary target of Boc-Arg(Mts)-OH is the peptide chain where it is incorporated during the synthesis process .
Mode of Action
Boc-Arg(Mts)-OH interacts with its targets through a process known as peptide bond formation, which is a key step in peptide synthesis . The Boc (tert-butyloxycarbonyl) group in Boc-Arg(Mts)-OH serves as a protective group for the amino acid Arginine during the synthesis process . The Mts (4-methyltrityl) group is a temporary protecting group for the guanidine group of Arginine .
Biochemical Pathways
The biochemical pathway primarily affected by Boc-Arg(Mts)-OH is the peptide synthesis pathway . In this pathway, Boc-Arg(Mts)-OH is incorporated into the growing peptide chain, contributing to the formation of the desired peptide sequence .
Pharmacokinetics
Its properties, such as its stability and reactivity, play crucial roles in its effectiveness in peptide synthesis .
Result of Action
The result of Boc-Arg(Mts)-OH’s action is the successful incorporation of the Arginine amino acid into the peptide chain with the desired sequence . This contributes to the overall synthesis of the peptide, which can then go on to perform its intended biological function.
Action Environment
The action of Boc-Arg(Mts)-OH is influenced by various environmental factors such as temperature, pH, and the presence of other reagents in the peptide synthesis process . These factors can affect the efficiency of peptide bond formation and the overall yield of the peptide synthesis .
Eigenschaften
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQVNSGMVITAR-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Arg(Mts)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





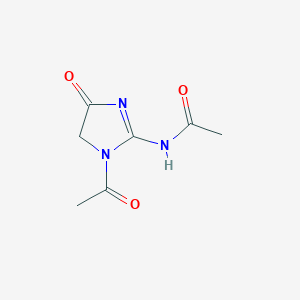

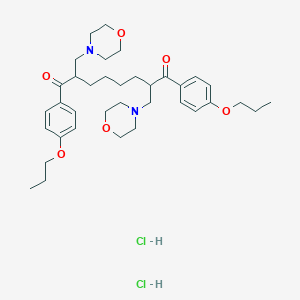
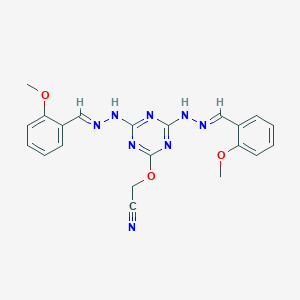
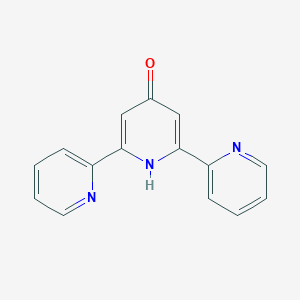
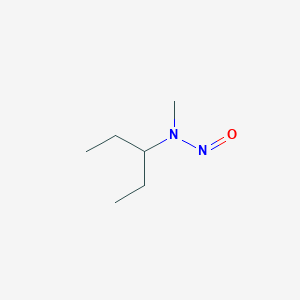

![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
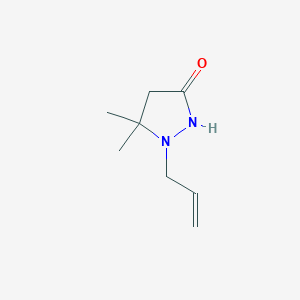
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
